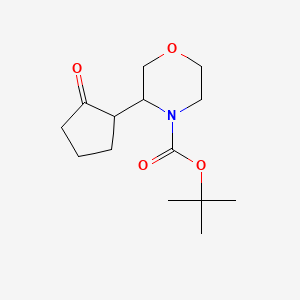
Tert-butyl 3-(2-oxocyclopentyl)morpholine-4-carboxylate
Vue d'ensemble
Description
Tert-butyl 3-(2-oxocyclopentyl)morpholine-4-carboxylate, also known as TBMOC, is a synthetic organic compound that has been extensively studied for its use in a wide range of scientific research applications. TBMOC is a cyclic amine that has a variety of uses in laboratory experiments and has the potential to be used in future research.
Applications De Recherche Scientifique
Pharmacological Research
This compound is utilized in pharmacological studies due to its unique structure, which offers opportunities for studying drug synthesis and developing novel therapeutic agents. It has potential therapeutic benefits and can be used as a precursor in the synthesis of various pharmacologically active molecules .
Organic Synthesis
In organic chemistry, Tert-butyl 3-(2-oxocyclopentyl)morpholine-4-carboxylate serves as a versatile intermediate. It can be employed in the synthesis of complex organic molecules, including the construction of morpholine rings, which are prevalent in a number of bioactive compounds .
Medicinal Chemistry
The compound finds its application in medicinal chemistry for the design and development of new drugs. Its morpholine ring system is a common motif in molecules with central nervous system (CNS) activity, making it a valuable scaffold in drug design .
Drug Design
In drug design, this compound is used to create analogs and derivatives that can interact with biological targets. It’s particularly useful in the development of lead compounds for further optimization in the drug discovery process .
Biochemical Research
Tert-butyl 3-(2-oxocyclopentyl)morpholine-4-carboxylate: is also significant in biochemical research. It can be used to study enzyme-substrate interactions, receptor binding, and other biochemical pathways, contributing to our understanding of biological systems at the molecular level .
Industrial Applications
While primarily used in research, this compound may also have industrial applications, particularly in the pharmaceutical industry where intermediates like this are crucial for the production of various medications .
Propriétés
IUPAC Name |
tert-butyl 3-(2-oxocyclopentyl)morpholine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-14(2,3)19-13(17)15-7-8-18-9-11(15)10-5-4-6-12(10)16/h10-11H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTINMSUVZLMQEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC1C2CCCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(2-oxocyclopentyl)morpholine-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



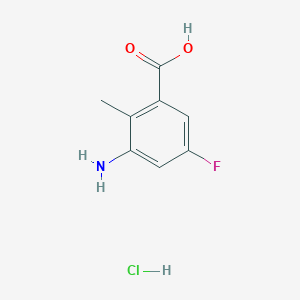
![(Cyclopropylmethyl)({2-[4-(3-methylphenyl)piperazin-1-yl]ethyl})amine dihydrochloride](/img/structure/B1377348.png)
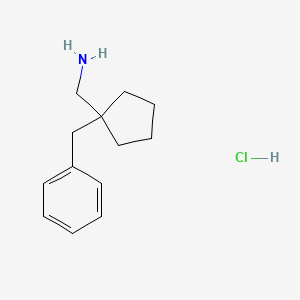
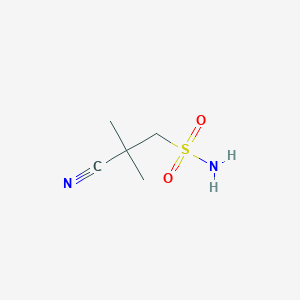
![4-[4-(Morpholine-4-sulfonyl)phenyl]-4-oxobutanoic acid](/img/structure/B1377353.png)
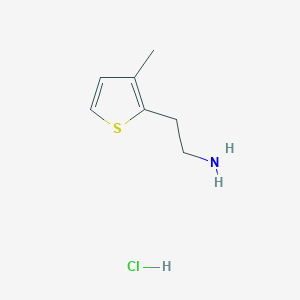
![3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoic acid hydrochloride](/img/structure/B1377355.png)

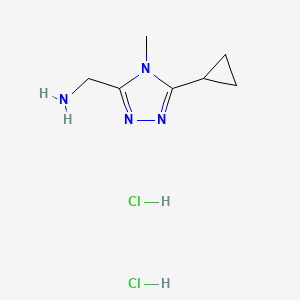
![6-({[(Tert-butoxy)carbonyl]amino}methyl)-2-cyclopropylpyridine-3-carboxylic acid](/img/structure/B1377358.png)
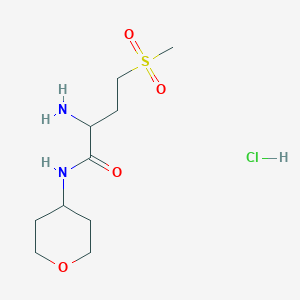
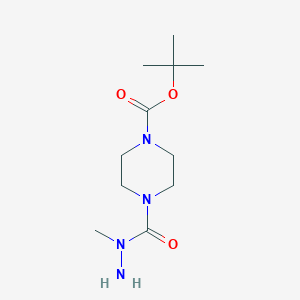
![3-Chloroimidazo[1,2-a]pyridin-6-amine dihydrochloride](/img/structure/B1377364.png)
![3-[1-(Aminomethyl)cyclobutyl]butan-1-ol](/img/structure/B1377366.png)